molecular formula C9H12N2O2 B1427094 N-ethyl-5-methyl-2-nitroaniline CAS No. 502178-78-1

N-ethyl-5-methyl-2-nitroaniline

Cat. No.: B1427094
CAS No.: 502178-78-1
M. Wt: 180.2 g/mol
InChI Key: HEARVZFZEZXEEW-UHFFFAOYSA-N
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Description

N-ethyl-5-methyl-2-nitroaniline is an organic compound with the molecular formula C9H12N2O2. It is a derivative of aniline, featuring an ethyl group at the nitrogen atom, a methyl group at the fifth position of the benzene ring, and a nitro group at the second position. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration of N-ethyl-5-methyl-aniline: The compound can be synthesized by nitration of N-ethyl-5-methyl-aniline using concentrated nitric acid and sulfuric acid as a catalyst.

  • Reduction of this compound: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process requires precise temperature control and the use of appropriate catalysts to achieve high purity and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitroso compounds and dinitro compounds.

  • Reduction: The nitro group in the compound can be reduced to an amino group, resulting in the formation of N-ethyl-5-methyl-2-aminophenol.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid, or catalytic hydrogenation, are typically used.

  • Substitution: Electrophilic substitution reactions often require the use of strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Nitroso compounds, dinitro compounds.

  • Reduction Products: N-ethyl-5-methyl-2-aminophenol.

  • Substitution Products: Various substituted phenols and amines.

Scientific Research Applications

N-ethyl-5-methyl-2-nitroaniline has several scientific research applications:

  • Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

  • Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on cellular processes.

  • Industry: this compound is employed in the production of various industrial chemicals, including intermediates for the manufacture of polymers and resins.

Mechanism of Action

N-ethyl-5-methyl-2-nitroaniline is similar to other nitroaniline derivatives, such as N-methyl-2-nitroaniline and 2-methyl-5-nitroaniline. its unique structure, with the ethyl group at the nitrogen atom and the methyl group at the fifth position, distinguishes it from these compounds. The presence of these substituents affects its reactivity and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • N-methyl-2-nitroaniline

  • 2-methyl-5-nitroaniline

Properties

IUPAC Name

N-ethyl-5-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-6-7(2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEARVZFZEZXEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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